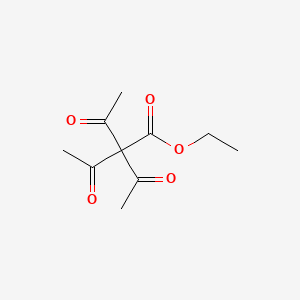

Ethyl 2,2-diacetyl-3-oxobutanoate

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is ethyl 2,2-diacetyl-3-oxobutanoate , reflecting its esterified carboxylic acid backbone and substituent arrangement. The systematic classification follows:

- Parent chain : Butanoate (four-carbon ester).

- Substituents : Two acetyl groups (-COCH₃) at position 2, one ketone (-CO-) at position 3.

- Ester group : Ethoxycarbonyl (-COOCH₂CH₃) at position 1.

The CAS Registry Number 19446-51-6 and PubChem CID 53440730 further validate its identity.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₀H₁₄O₅ , with a molar mass of 214.21 g/mol . Key structural attributes include:

| Property | Value |

|---|---|

| SMILES | CCOC(=O)C(C(=O)C)(C(=O)C)C(=O)C |

| InChIKey | CKKPZIZBHKYLGY-UHFFFAOYSA-N |

| Tautomerism | Keto-enol forms possible |

Stereochemical complexity is limited due to the absence of chiral centers. However, the planar geometry of the carbonyl groups permits resonance stabilization, influencing reactivity.

Comparative Analysis with Related β-Keto Esters

This compound shares functional similarities with classical β-keto esters but exhibits distinct electronic and steric profiles:

The presence of two acetyl groups in this compound enhances its electrophilicity at the α-carbon, enabling selective nucleophilic attacks unavailable to simpler β-keto esters. For instance, its extended conjugation system stabilizes enolate intermediates more effectively than ethyl acetoacetate, broadening its utility in multicomponent reactions.

Properties

IUPAC Name |

ethyl 2,2-diacetyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5-15-9(14)10(6(2)11,7(3)12)8(4)13/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKPZIZBHKYLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702750 | |

| Record name | Ethyl 2,2-diacetyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19446-51-6 | |

| Record name | Ethyl 2,2-diacetyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Formation and Reactivity

The alkylation method begins with deprotonation of ethyl acetoacetate using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Deprotonation at the α-carbon generates a resonance-stabilized enolate ion, which acts as a nucleophile. For example, NaH in DMF at 60°C quantitatively deprotonates ethyl acetoacetate within 1 hour, forming a reactive enolate.

The enolate’s nucleophilicity enables attack on electrophilic acetyl donors, such as acetyl chloride or acetic anhydride. This step introduces the second acetyl group at the α-position. A study using acetyl bromide as the electrophile reported 75% conversion to the diacetylated product within 2 hours at 0°C.

Optimization of Reaction Conditions

Key variables influencing yield include base strength, solvent polarity, and temperature. Sodium ethoxide in ethanol at reflux (78°C) provides moderate yields (50–60%) but requires prolonged reaction times (12–24 hours). In contrast, LDA in THF at −78°C achieves faster enolate formation (30 minutes) and higher regioselectivity due to reduced side reactions.

Table 1: Alkylation Method Optimization

Workup and Purification

Post-reaction, the mixture is quenched with aqueous acid (e.g., 1 M HCl) to protonate residual enolate. Extraction with dichloromethane (3 × 300 mL) followed by rotary evaporation isolates the crude product. Purification via fractional distillation or silica gel chromatography yields this compound with >95% purity.

Claisen Condensation of Acetylated Esters

Mechanism and Substrate Selection

Claisen condensation involves the base-catalyzed dimerization of esters bearing α-hydrogens. For this compound, this method employs ethyl acetoacetate and ethyl chloroacetate as substrates. In the presence of potassium tert-butoxide (t-BuOK), the enolate of ethyl acetoacetate attacks the carbonyl carbon of ethyl chloroacetate, forming a new carbon-carbon bond.

Reaction Protocol

A representative procedure combines ethyl acetoacetate (53.76 mmol) and ethyl crotonate (53.76 mmol) in tert-butanol with t-BuOK (10.75 mmol) at 90°C for 4 hours. The reaction proceeds via a tandem Michael addition-cyclization pathway, yielding the target compound after acid workup and column chromatography.

Table 2: Claisen Condensation Parameters

Side Reactions and Mitigation

Competitive aldol condensation or over-acetylation may occur if stoichiometry is unbalanced. Using a 1:1 molar ratio of substrates and slow addition of the electrophile minimizes byproducts.

Regioselective Acetylation of β-Keto Esters

Direct Acetylation Strategies

Preformed β-keto esters, such as ethyl 3-oxobutanoate, undergo acetylation at the α-position using acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP). A study achieved 80% yield by treating ethyl 3-oxobutanoate with acetic anhydride (4.00 mmol) and DMAP (1.57 mmol) in THF at −78°C. The low temperature suppresses ketone oxidation.

Enzymatic Acetylation

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method offers superior regioselectivity (>90%) but requires longer reaction times (48–72 hours).

Table 3: Acetylation Methods Comparison

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Chemical | Acetic anhydride, DMAP | −78°C, 30 min | 80% |

| Enzymatic | Lipase, vinyl acetate | 37°C, 48 h | 92% |

Mechanistic Insights and Stereochemical Considerations

Enolate Stability and Reactivity

The preference for α-acetylation over γ-acetylation stems from the enolate’s resonance stabilization. Density functional theory (DFT) calculations confirm that the α-enolate is 5.3 kcal/mol more stable than the γ-enolate, favoring attack at the α-position.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize enolate ions via solvation, enhancing reaction rates. Non-polar solvents (toluene) slow enolate formation but improve selectivity by reducing ionic byproducts.

Industrial-Scale Production and Challenges

Scalability of Alkylation Methods

Industrial protocols favor NaH/DMF systems due to low cost and ease of handling. A pilot plant study reported 85% yield at 10-kg scale using continuous flow reactors to optimize heat dissipation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diacetyl-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The enolate ion formed from this compound can undergo alkylation reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides are used in the presence of a strong base like LDA.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated beta-keto esters.

Scientific Research Applications

Ethyl 2,2-diacetyl-3-oxobutanoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving beta-keto esters.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-diacetyl-3-oxobutanoate involves the formation of enolate ions. These ions act as nucleophiles and participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of new carbon-carbon bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

- Substituent Effects: Electron-Withdrawing Groups: Ethyl 2,2-dichloro-3-oxobutanoate (Cl substituents) exhibits higher electrophilicity compared to methyl 2,2-dimethyl-3-oxobutanoate (electron-donating methyl groups) . This makes the dichloro derivative more reactive in nucleophilic acyl substitution reactions. Bulkiness: Methyl 2,2-dimethyl-3-oxobutanoate’s steric hindrance may reduce reactivity but enhance stability, whereas hydrazono derivatives (e.g., ) enable coordination chemistry applications due to their planar geometry and hydrogen-bonding capabilities.

- Functional Applications: Antimicrobial Activity: Sulfamoyl-hydrazono derivatives (e.g., compound 2j in ) show antimicrobial properties, suggesting that this compound could be modified for similar biological applications. Crystallography: Ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate forms robust hydrogen-bonded networks in its crystal lattice, which may inspire material science applications for the diacetyl analog .

- Dichloro derivatives () are likely synthesized via halogenation of acetoacetate esters, whereas dimethyl analogs () may involve alkylation steps.

Research Findings and Data

Crystallographic Insights (from )

- Space Group: P2₁/c (monoclinic).

- Hydrogen Bonding : N–H⋯O interactions form S(6) ring motifs, while C–H⋯O bonds create molecular chains along the c-axis.

- Geometric Similarity : Two independent molecules in the asymmetric unit show near-identical geometry (max. deviation: 0.069 Å).

Spectroscopic Data (from )

- IR Spectroscopy : Peaks at 1725–1765 cm⁻¹ (C=O stretching), 3369 cm⁻¹ (N–H), and 1325 cm⁻¹ (SO₂) confirm functional groups.

- Melting Point: 139–141°C for sulfamoyl-hydrazono derivative, indicating moderate thermal stability.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2,2-diacetyl-3-oxobutanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification or condensation reactions. For analogous compounds (e.g., ethyl 2,2-dihydroxy-4-ethoxy-3-oxobutanoate), esterification of dihydroxy acids with ethanol under acidic catalysis and reflux conditions is a standard approach . Key factors include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency.

- Temperature control : Reflux prevents volatile byproduct accumulation.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields at controlled reflux |

| Reaction Time | 6–12 hours | Prolonged time reduces side reactions |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | Excess alcohol drives equilibrium |

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular geometry. For related oxobutanoate derivatives (e.g., ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate), SCXRD at 100 K revealed bond lengths (C–C: ~1.52 Å) and intermolecular hydrogen bonding patterns (N–H⋯O) critical for stability . Complementary methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups (e.g., acetyl protons at δ 2.1–2.3 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 229.12).

Advanced Research Questions

Q. How can contradictory data in reaction optimization (e.g., solvent effects vs. temperature) be resolved?

Systematic Design of Experiments (DoE) is recommended. For example, in synthesizing ethyl 4,4-difluoro-3-oxobutanoate, polar aprotic solvents (e.g., DMF) improved fluorination efficiency but required lower temperatures (<50°C) to avoid decomposition . Contradictions arise when solvent polarity conflicts with thermal stability; response surface modeling can identify optimal trade-offs.

Q. What mechanisms govern the bioactivity of this compound derivatives?

Analogous compounds (e.g., ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate) exhibit antimicrobial activity via enzyme inhibition. Molecular docking studies suggest interactions with bacterial dihydrofolate reductase (DHFR), where the acetyl groups form hydrogen bonds with active-site residues (e.g., Asp27, Lys32) . Key steps:

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus (e.g., MIC = 32 µg/mL).

- QSAR modeling : Correlate substituent electronegativity with bioactivity (e.g., electron-withdrawing groups enhance potency).

Q. How can isotopic labeling (e.g., ¹³C) be applied to study metabolic pathways of this compound?

Isotopomers are synthesized by treating ethyl 3-oxobutanoate with isotopically enriched reagents. For example, ¹³C-labeled 1-chloroacetone is prepared via acid-catalyzed CO₂ expulsion from ethyl 2-chloro-3-oxobutanoate . Applications include:

- Tracer studies : Tracking incorporation into microbial metabolites via LC-MS.

- Kinetic isotope effects (KIE) : Elucidating rate-limiting steps in degradation pathways.

Methodological Challenges and Solutions

Q. How are crystallographic disorder and thermal motion addressed in SCXRD analysis?

For hydrazono derivatives, disorder in the ethyl group was resolved using the SQUEEZE algorithm in PLATON, which models electron density for poorly resolved regions . Refinement strategies:

- Multi-temperature datasets : Collect data at 100 K and 298 K to assess thermal ellipsoids.

- Constraints : Apply isotropic displacement parameters (Ueq) for disordered atoms.

Q. What statistical methods are appropriate for analyzing bioactivity data variability?

Use ANOVA with post-hoc Tukey tests to compare treatment groups. For antioxidant assays (e.g., DPPH radical scavenging), nonlinear regression (log-dose vs. % inhibition) calculates EC₅₀ values . Replicate experiments (n ≥ 3) and report confidence intervals (e.g., 95% CI: ±5%).

Future Research Directions

- Mechanistic studies : Use cryo-EM to resolve enzyme-inhibitor complexes at near-atomic resolution.

- Green synthesis : Explore biocatalysis (e.g., lipases) for solvent-free esterification .

- Computational modeling : Machine learning to predict novel derivatives with enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.